molecular formula C10H9BrO5 B411797 2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid CAS No. 333746-44-4

2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid

Cat. No. B411797
CAS RN: 333746-44-4
M. Wt: 289.08g/mol
InChI Key: ZMWGSDFTCMCIKV-UHFFFAOYSA-N
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Description

“2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid” is a chemical compound with the molecular formula C10H9BrO5 . It is also known as “5-Bromo-4-formyl-2-methoxyphenyl acetate” and has an average mass of 273.080 Da and a monoisotopic mass of 271.968414 Da .


Molecular Structure Analysis

The molecular structure of “2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid” consists of a bromine atom (Br), a formyl group (-CHO), a methoxy group (-OCH3), and an acetic acid group (-COOH) attached to a phenyl ring .

Scientific Research Applications

Metal Phenoxyalkanoic Acid Interactions

Research on metal phenoxyalkanoic acid interactions has provided insights into the structural chemistry of compounds similar to 2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid. For instance, studies on the crystal structures of related phenoxyacetic acids and their metal complexes have shown the formation of centrosymmetric hydrogen-bonded cyclic dimers and various coordination geometries in metal complexes. Such interactions are crucial for understanding the properties and reactivity of metal-organic frameworks, which have applications in catalysis, material science, and pharmaceuticals (O'reilly et al., 1987).

Antimicrobial and Antitubercular Activities

Derivatives of phenoxy acetic acid, including those structurally related to 2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid, have been synthesized and evaluated for their antimicrobial properties. Some of these derivatives exhibited significant anti-mycobacterial activities against Mycobacterium tuberculosis, highlighting their potential as lead compounds for developing new antitubercular agents (Yar et al., 2006).

Synthesis and Evaluation of Novel Derivatives

The synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have demonstrated significant activities against various microbial strains. These findings support the role of such derivatives in the development of new antimicrobial agents, further extending the application of 2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid in medicinal chemistry (Noolvi et al., 2016).

Antioxidant Properties

Research on bromophenol derivatives from marine sources has uncovered compounds with potent antioxidant activities. These studies suggest that derivatives of 2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid might also possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases (Li et al., 2011).

Synthesis and Chemical Characterization

Studies on the synthesis and chemical characterization of phenoxy acetic acid derivatives, including bromo and methoxy substituted compounds, contribute to a deeper understanding of their chemical behavior, reactivity, and potential applications in synthesizing complex molecules for pharmaceutical and industrial applications (Guzei et al., 2010).

properties

IUPAC Name

2-(5-bromo-4-formyl-2-methoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO5/c1-15-8-2-6(4-12)7(11)3-9(8)16-5-10(13)14/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWGSDFTCMCIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid

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